Bis(p-cresyl) o-Cresyl Phosphate
CAS No.:
Cat. No.: VC18562733
Molecular Formula: C21H21O4P
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H21O4P |
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Molecular Weight | 368.4 g/mol |
IUPAC Name | (2-methylphenyl) bis(4-methylphenyl) phosphate |
Standard InChI | InChI=1S/C21H21O4P/c1-16-8-12-19(13-9-16)23-26(22,24-20-14-10-17(2)11-15-20)25-21-7-5-4-6-18(21)3/h4-15H,1-3H3 |
Standard InChI Key | LJHFECMSWPVKBQ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C)OC3=CC=CC=C3C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Bis(p-cresyl) o-Cresyl Phosphate consists of three aryl groups attached to a phosphate core: two para-methylphenyl (p-cresyl) groups and one ortho-methylphenyl (o-cresyl) group. This configuration distinguishes it from other cresyl phosphate isomers, such as tri-o-cresyl phosphate (TOCP) and tri-m-cresyl phosphate, which differ in the position of methyl substitutions on the phenyl rings . The deuterated analogue, Bis(p-cresyl) o-Cresyl Phosphate-d7 (C₂₁H₁₄D₇O₄P), features seven deuterium atoms replacing hydrogens, enhancing its utility in mass spectrometry-based tracer studies .
Physicochemical Properties
The compound exhibits low water solubility (<1 mg/L at 25°C) and a high octanol-water partition coefficient (log Kow ≈ 5.2), indicating a propensity for bioaccumulation in lipid-rich tissues . Its vapor pressure is negligible at ambient temperatures, reducing airborne exposure risks but increasing persistence in soil and sediment .
Table 1: Key Physicochemical Parameters
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₁O₄P |
Molecular Weight | 368.36 g/mol |
Melting Point | 15–20°C (estimated) |
Boiling Point | 420–450°C (decomposes) |
Density | 1.18 g/cm³ at 20°C |
Solubility in Water | <1 mg/L at 25°C |
Synthesis and Industrial Production
Manufacturing Processes
Industrial synthesis typically involves the reaction of phosphorus oxychloride (POCl₃) with a mixture of p-cresol and o-cresol under controlled alkaline conditions. The process proceeds through a three-step esterification mechanism:
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Monochloride Formation: POCl₃ reacts with one equivalent of cresol to form cresyl dichlorophosphate.
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Dichloride Intermediate: A second cresol molecule displaces another chloride, yielding dicresyl chlorophosphate.
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Final Esterification: The remaining chloride is replaced by the third cresol isomer, producing the trisubstituted phosphate ester .
Isomeric Control
The commercial product often contains residual isomers due to incomplete positional selectivity during synthesis. Advanced purification techniques, including fractional crystallization and preparative chromatography, achieve >95% isomeric purity for research-grade material .
Toxicological Profile
Acute Exposure Effects
Animal studies indicate an oral LD50 of 1,200–1,500 mg/kg in rats, with neurotoxic symptoms (ataxia, tremors) manifesting at doses >250 mg/kg. Dermal absorption rates reach 8–12% of applied dose within 24h, necessitating protective equipment during handling .
Endocrine Disruption
Chronic exposure (90-day study in rats) at 60 mg/kg/day induced adrenal cortex vacuolization and ovarian interstitial hyperplasia. These effects correlate with PPARγ activation (EC50 = 3.2 μM), promoting adipocyte differentiation and lipid accumulation .
Reproductive Toxicity
Epidemiological data from 1,015 Chinese males revealed urinary metabolites of cresyl phosphates associated with:
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34% increase in subnormal sperm count (OR = 1.34, 95% CI: 1.08–1.66)
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27% reduction in progressive motility (β = -0.27, p < 0.01)
Mechanistic Pathways
The compound's neurotoxic potential arises from its bioactivation to cresyl saligenin phosphate, which irreversibly inhibits butyrylcholinesterase (BChE) through serine-198 adduction. Mass spectrometry detects the 170 Da adduct at limits of 23 × 10⁻¹⁵ moles in 0.5 mL plasma .
Environmental Fate and Ecotoxicity
Persistence and Bioaccumulation
Half-lives in various media:
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Atmosphere: 2.3 days (OH radical reaction)
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Freshwater: 180–220 days (anaerobic sediment)
Bioconcentration factors reach 850 in carp liver tissue, with trophic magnification factors of 3.2 across aquatic food chains .
Mitigation Strategies
Advanced oxidation processes achieve 90% degradation within 2h using UV/TiO₂ systems (k = 0.018 min⁻¹). Adsorption on activated carbon shows capacities of 220 mg/g at pH 7 .
Analytical Detection Methods
Mass Spectrometric Techniques
LC-MS/MS methods utilizing deuterated internal standards (e.g., Bis(p-cresyl) o-Cresyl Phosphate-d7) achieve detection limits of 0.1 pg/mL in biological matrices. Characteristic fragments include m/z 215.1 (PO(C₆H₄CH₃)₂⁺) and m/z 108.0 (C₇H₇O⁺) .
Immunoaffinity Purification
Monoclonal antibody mAb2 crosslinked to Sepharose 4B enables >95% recovery from plasma samples, with inter-day precision <8% RSD .
Regulatory Status and Risk Management
Global Regulations
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EU REACH: Listed as Substance of Very High Concern (SVHC) under Article 57(d) for endocrine disruption .
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US EPA: Toxicity Equivalency Factor (TEF) of 0.3 relative to TOCP under TSCA .
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China GB: Maximum allowable concentration in plastics: 0.1% (w/w) .
Occupational Exposure Limits
Recent Research Advances
Adipogenic Potency
2024 studies demonstrated 40% greater PPARγ activation compared to triphenyl phosphate (TPHP), inducing 3T3-L1 adipocyte differentiation at 10 μM concentrations. In vivo mouse models showed 22% increase in white adipose tissue mass after 28-day exposure at 5 mg/kg/day .
Neurodevelopmental Effects
Prenatal exposure in zebrafish models (50–100 μg/L) caused:
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